N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

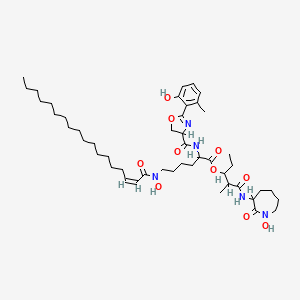

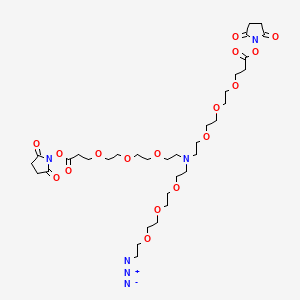

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative with a terminal azide group and two terminal NHS esters. The azide group enables PEGylation via Click Chemistry. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Scientific Research Applications

Synthesis and Structural Applications

Umbrella-Like Poly(ethylene glycol) Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is utilized in the synthesis of "umbrella-like" poly(ethylene glycol) (PEG) structures for bioconjugation. A novel strategy involved synthesizing three-arm PEG (PEG3) and subsequently hydrolyzing it to generate a hydroxyl group at the junction point, enabling modification to bioactive groups like carboxyl, active ester, amino, etc. The structure's well-defined nature is suitable for protein conjugation, as demonstrated with interferon α-2b (Zhang, Wang, & Huang, 2010).

Bioconjugation and Dipeptide Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) has been involved in dipeptide synthesis, with methods utilizing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents. The coupling reaction with amines can occur under mild conditions without additional acid/base, streamlining purification and offering cost-effectiveness for drug production (Huang & Feng, 2016).

Drug Delivery and Therapeutics

Polymeric Conjugation for Drug Delivery : The compound has been used in the synthesis of dendritic and linear PEG polymers conjugated with anticancer drugs like paclitaxel. The difference in polymeric architectures influences drug solubility and cytotoxicity, with dendritic polymer conjugates showing promise as drug carriers due to enhanced cytotoxicity and potential improvement in drug solubility (Khandare et al., 2006).

Immunoglobulin-based Therapeutics : The compound has been applied in the engineering of erythrocyte membranes to display antibodies, enhancing therapeutic efficacy and lifetime while minimizing side effects. This approach is significant in addressing challenges like short in vivo lifetimes of therapeutic immunoglobulins and immunologic consequences of antibody-antigen complexes (Ji et al., 2019).

PEGylation of Biopharmaceuticals : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is instrumental in the PEGylation process of peptides or proteins, a technique that enhances bioavailability and reduces immunogenicity of biopharmaceuticals. The PEGylation reagents often contain different PEG chain lengths, chosen for reaction specificity and desired chain branching (Crafts et al., 2016).

Biomaterials and Hydrogels

OMNCL Hydrogel Formation : The compound has been used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. Hydrogels formed through this method can swell and contract to reach equilibrium, showing unique mechanical properties and potential for various biological applications (Strehin et al., 2013).

Poly(ethylene glycol)-tethered Polymers : The compound aids in the synthesis of polymers like poly(ethylene glycol)-tethered poly(propylene fumarate), which can be modified with bioactive molecules for targeted applications. This method is valuable for preparing triblock copolymers and coupling biologically active molecules, demonstrating its utility in regenerative medicine (Jo, Engel, & Mikos, 2000).

properties

CAS RN |

2055042-58-3 |

|---|---|

Molecular Formula |

C34H56N6O17 |

Molecular Weight |

820.85 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2 |

InChI Key |

COTRNYFYJHTWFS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCN=[N+]=[N-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)